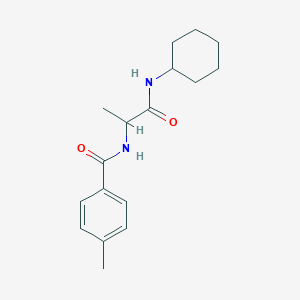
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate diketone and an amine under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrol-2-one core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the butoxyphenyl group is introduced using a suitable leaving group.
Addition of the Methylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the pyrrol-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
科学的研究の応用
Chemistry
In organic synthesis, 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material synthesis.
作用機序
The mechanism of action of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and hydroxyl groups may play a crucial role in binding to the active sites of proteins, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
類似化合物との比較
Similar Compounds
4-(benzenesulfonyl)-5-phenyl-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the butoxy group, which may affect its solubility and reactivity.
4-(benzenesulfonyl)-5-(3-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of a butoxy group, potentially altering its electronic properties and reactivity.
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the butoxy group in 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds, potentially enhancing its solubility in organic solvents and affecting its reactivity. The combination of functional groups in this compound provides a unique set of chemical properties that can be exploited in various applications.
特性
分子式 |
C27H27NO5S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-2-(3-butoxyphenyl)-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27NO5S/c1-3-4-17-33-22-10-8-9-20(18-22)24-26(34(31,32)23-11-6-5-7-12-23)25(29)27(30)28(24)21-15-13-19(2)14-16-21/h5-16,18,24,29H,3-4,17H2,1-2H3 |
InChIキー |
VKBBGJMHCVSPOI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C)O)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12144225.png)
![(3-cyclopentyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B12144230.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144245.png)
![5-benzyl-N-[(2Z)-6-chloro-1,3-benzoxazol-2(3H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12144249.png)
![2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12144253.png)
![3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12144254.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144285.png)
![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide](/img/structure/B12144290.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12144300.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144304.png)
![methyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12144312.png)
![2,2a,8a-Triazacyclopent[cd]azulene, 5,6,7,8-tetrahydro-4-phenyl-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12144316.png)
